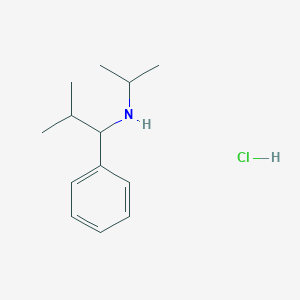

(2-Methyl-1-phenylpropyl)(propan-2-yl)amine hydrochloride

Description

Structural Characterization

IUPAC Nomenclature and Systematic Chemical Identification

The compound is systematically identified as N-isopropyl-2-methyl-1-phenylpropan-1-amine hydrochloride . Its molecular formula is C₁₃H₂₂ClN , with a molecular weight of 227.78 g/mol . Key structural components include:

- A 2-methyl-1-phenylpropyl group (a branched propane chain with a phenyl substituent and a methyl branch).

- An isopropyl amine moiety (N-propan-2-yl).

- A hydrochloride counterion, forming a salt.

The InChI code 1S/C13H21N.ClH/c1-10(2)13(14-11(3)4)12-8-6-5-7-9-12;/h5-11,13-14H,1-4H3;1H and InChIKey SKAZZTDKXIIFON-UHFFFAOYSA-N uniquely identify the compound.

Table 1: Systematic Identification Data

Molecular Geometry and Conformational Analysis

The molecule’s geometry is determined by its branched alkyl chains and aromatic substituents:

- Steric Interactions : The 2-methyl-1-phenylpropyl group introduces steric hindrance due to the methyl branch and phenyl ring, restricting free rotation around the C–C bonds.

- Ammonium Salt Formation : The tertiary amine (N-propan-2-yl) is protonated by hydrochloric acid, forming a stable ammonium ion. The chloride counterion participates in ionic interactions, influencing crystal packing.

The SMILES string CC(C(c1ccccc1)NC(C)C)C.Cl illustrates the connectivity:

X-ray Crystallographic Studies of Crystal Packing Arrangements

No experimental X-ray crystallography data are available in the provided sources. However, the hydrochloride salt’s ionic nature suggests:

- Hydrogen Bonding : The ammonium ion (NH⁺) likely forms hydrogen bonds with chloride ions and adjacent oxygen/nitrogen atoms in the crystal lattice.

- Packing Efficiency : The branched alkyl chains and phenyl ring may adopt staggered conformations to minimize steric clashes, optimizing crystal density.

Spectroscopic Profiling (FT-IR, NMR, MS) for Structural Validation

While explicit spectroscopic data are not provided, the compound’s functional groups suggest characteristic spectral features:

Table 2: Predicted Spectroscopic Signatures

Computational Molecular Modeling and Electron Density Mapping

Computational methods (e.g., DFT or semi-empirical calculations) can predict:

- Electron Density Distribution : High electron density around the nitrogen atom due to protonation and chloride interaction.

- Conformational Preferences : The phenyl ring and methyl branch likely adopt anti-periplanar conformations to minimize torsional strain.

- HOMO-LUMO Gaps : Useful for understanding reactivity, though specific data are unavailable in the provided sources.

Properties

IUPAC Name |

2-methyl-1-phenyl-N-propan-2-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-10(2)13(14-11(3)4)12-8-6-5-7-9-12;/h5-11,13-14H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAZZTDKXIIFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)NC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1-phenylpropyl)(propan-2-yl)amine hydrochloride involves the reaction of 2-methyl-1-phenylpropan-1-amine with isopropyl chloride in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization from ethanol .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands .

Chemical Reactions Analysis

Amide and Carboxylic Acid Derivative Formation

The hydrochloride form can participate in amidation and esterification:

-

Amide coupling : Carboxylic acid intermediates react with amines (e.g., phenethylamine) via thionyl chloride activation to form tertiary amides .

-

Palladium-catalyzed carbonylation : Bromide derivatives undergo carbonylation with ethyl esters to yield α,β-unsaturated carbonyl compounds .

Key reaction :

Salt Metathesis and Deprotection

The hydrochloride group enables salt exchange or deprotection under catalytic conditions:

-

Hydrogenolysis : Carbamate-protected amines (e.g., benzyl carbamates) undergo hydrogenolysis with palladium catalysts (Pd/C, H₂) to regenerate free amines .

-

Acid-base reactions : Treatment with strong bases (e.g., NaOH) liberates the free amine from its hydrochloride salt .

Example :

Catalytic and Solvent Effects

-

Solvent dependence : Reactions in polar aprotic solvents (e.g., DMF, THF) enhance SN2 alkylation rates, while ethylene glycol improves hydrolysis yields .

-

Catalysts : Pd/C and triethylamine are critical for hydrogenolysis and amide coupling, respectively .

Stability and Reactivity Insights

-

Thermal stability : The hydrochloride salt decomposes above 220°C, limiting high-temperature applications .

-

Steric effects : Bulky substituents on the phenyl ring reduce reaction rates in alkylation steps .

References

- CN105085278A (Synthesis optimization, 2015)

- PubChem CID 116484 (Structural data, 2025)

- PMC10683028 (Amide pathways, 2023)

- PLOS ONE (Solvent effects, 2014)

Scientific Research Applications

Pharmacological Applications

Research indicates that (2-Methyl-1-phenylpropyl)(propan-2-yl)amine hydrochloride may exhibit various biological activities, particularly in the following areas:

Neurological Disorders

The compound's structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders such as depression and anxiety. Preliminary studies indicate that it may influence neurotransmitter systems, particularly those involving serotonin and catecholamines.

Cancer Research

The unique structure of this compound may lead to the development of new therapeutic agents targeting cancer cells. Its ability to interact with specific biological targets could be harnessed for developing anti-cancer drugs.

Arginase Inhibition

Research has shown that compounds with similar structures can act as arginase inhibitors, which are relevant in treating conditions like cancer and cardiovascular diseases. The inhibition of arginase leads to increased levels of L-arginine, a precursor for nitric oxide synthesis, which plays a crucial role in vascular health .

Case Studies and Research Findings

Antidepressant Activity:

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. This effect was measured using established assays such as the forced swim test and tail suspension test.

Anxiolytic Effects:

In another study evaluating anxiolytic properties using the elevated plus maze test, subjects treated with the compound spent more time in open arms compared to untreated controls, indicating reduced anxiety levels.

Neuroprotective Mechanisms:

Research highlighted the compound's ability to reduce oxidative stress markers in neuronal cell cultures, suggesting its potential as a neuroprotective agent against neurodegenerative conditions.

Mechanism of Action

The mechanism of action of (2-Methyl-1-phenylpropyl)(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors . It may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical pathways . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound is compared to three related amine hydrochlorides (Table 1):

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| (2-Methyl-1-phenylpropyl)(propan-2-yl)amine HCl | C₁₃H₂₂ClN | 227.77 | 1989672-75-4 | Phenyl, branched aliphatic chains |

| N-Isopropyl-1-butanamine hydrochloride | C₇H₁₈ClN | 151.68 | 82820-72-2 | Linear butyl, isopropyl |

| 2-Phenyl-1-propanamine hydrochloride | C₉H₁₄ClN | 171.67 | 20388-87-8 | Phenyl, linear propyl |

| Methyl(2-methylpropyl)amine* | C₅H₁₃N | 87.17 | 625-43-4 | Methyl, branched aliphatic (no salt) |

*Note: Methyl(2-methylpropyl)amine is included as a free amine for contrast .

Key Observations:

Aromatic vs. This contrasts with the purely aliphatic N-isopropyl-1-butanamine HCl . The phenyl group in the main compound is attached to a branched propyl chain, whereas 2-phenyl-1-propanamine HCl has a shorter, linear propyl chain.

The longer carbon chain in the main compound (C₁₃ vs. C₇–C₉ in others) may influence lipophilicity and solubility .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit higher water solubility than free amines. The phenyl group in the main compound may reduce solubility compared to purely aliphatic analogues like N-isopropyl-1-butanamine HCl .

Biological Activity

(2-Methyl-1-phenylpropyl)(propan-2-yl)amine hydrochloride is a synthetic organic compound characterized by its unique amine functional group and complex alkyl structure. This compound has garnered attention for its potential biological activities, including antioxidant properties and interactions with various biological targets. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure

The compound features a propyl chain substituted with a methyl and phenyl group, enhancing its solubility and bioavailability when in hydrochloride salt form. The structural formula can be represented as follows:

While specific mechanisms of action for this compound are not fully elucidated, compounds with similar structures often interact with neurotransmitter systems and may influence various signaling pathways. Research indicates that such compounds can modulate receptor activity, potentially leading to effects on cell proliferation and apoptosis .

Antioxidant Properties

Research has shown that many derivatives of this compound exhibit significant antioxidant activity. These compounds can scavenge free radicals, thereby mitigating oxidative stress in biological systems . The ability to reduce oxidative damage is crucial in various therapeutic contexts, particularly in neurodegenerative diseases.

Interaction with Biological Targets

This compound interacts with multiple biological targets, which may include:

- Receptors : Potential modulation of neurotransmitter receptors.

- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the properties and biological activities of structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(2-Methylphenyl)-N,N-dimethylamine | Similar alkyl substitution | Higher lipophilicity leading to different bioavailability |

| 1-(Phenyl)-N,N-dimethylamine | Lacks methyl group on propyl chain | Enhanced receptor affinity due to less steric hindrance |

| 2-(Methylthio)-1-(phenyl)ethanamine | Contains sulfur atom | Potentially different metabolic pathways |

This comparison highlights how slight variations in structure can lead to significant differences in biological activity and application potential.

Case Studies

Recent studies have explored the biological activities of related compounds. For example, derivatives exhibiting antichlamydial activity were identified through structure-activity relationship (SAR) studies, emphasizing the importance of specific molecular configurations .

In another study, compounds similar to this compound demonstrated moderate antibacterial activity against pathogens like Neisseria meningitidis and Haemophilus influenzae, suggesting potential therapeutic applications .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics:

- Human Intestinal Absorption : High probability (0.9906)

- Blood-Brain Barrier Penetration : High probability (0.9849)

These properties indicate that the compound could effectively reach central nervous system targets, which is critical for developing treatments for neurological conditions .

Q & A

Basic: What are the recommended synthetic routes for (2-Methyl-1-phenylpropyl)(propan-2-yl)amine hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or reductive amination. For example:

- Nucleophilic substitution : Reacting 2-methyl-1-phenylpropyl halide with isopropylamine under inert conditions (e.g., N₂ atmosphere) in a polar aprotic solvent like DMF or acetonitrile. Elevated temperatures (60–80°C) and catalytic KI improve yields .

- Reductive amination : Condensing 2-methyl-1-phenylpropanal with isopropylamine using NaBH₃CN or H₂/Pd-C in methanol. pH control (7–8) is critical to minimize side reactions .

Yield optimization requires monitoring reaction progress via TLC or GC-MS and isolating the hydrochloride salt through acid-base extraction (e.g., HCl addition followed by recrystallization in ethanol/ether) .

Basic: How can enantiomeric purity of this compound be assessed?

Enantiomeric excess is typically determined using chiral HPLC or NMR with chiral shift reagents:

- Chiral HPLC : Use columns like Chiralpak AD-H or AS-3R with a hexane/isopropanol mobile phase. Retention time differences ≥1.5 min indicate baseline separation .

- NMR with Eu(hfc)₃ : Europium-based shift reagents induce distinct splitting patterns for enantiomers in ¹H NMR spectra. Integration of resolved peaks quantifies purity .

For absolute configuration assignment, single-crystal X-ray diffraction (using SHELX-2018 for refinement) is definitive .

Advanced: How to resolve contradictions in crystallographic data for this compound?

Discrepancies in unit cell parameters or space group assignments may arise from:

- Polymorphism : Screen crystallization solvents (e.g., EtOAc vs. MeOH) and temperatures to isolate stable polymorphs.

- Twinned crystals : Use SHELXD for twin law detection and SHELXL-2019 for refinement with the TWIN/BASF commands .

Validate results against computational predictions (e.g., Mercury CSD or DFT-optimized structures) and cross-reference with PubChem crystallographic datasets .

Advanced: What strategies mitigate unexpected by-products during large-scale synthesis?

Common by-products include:

- Oxidation products : Tertiary amine oxides form under aerobic conditions. Use degassed solvents and antioxidants like BHT .

- Alkylation artifacts : Competing N-alkylation of isopropylamine can occur. Optimize stoichiometry (1:1.2 molar ratio of halide to amine) and monitor via LC-MS .

Scale-up requires quenching intermediates at –20°C to prevent exothermic side reactions and employing inline FTIR for real-time monitoring .

Advanced: How to design pharmacological studies to evaluate receptor binding specificity?

- In vitro assays : Radioligand displacement using ³H-labeled antagonists (e.g., ³H-raclopride for dopamine D2 receptors) in HEK293 cells expressing cloned receptors. Calculate IC₅₀ and Ki values via nonlinear regression .

- In vivo models : Administer the compound (1–10 mg/kg, i.p.) in rodent behavioral assays (e.g., locomotor activity for CNS effects). Pair with microdialysis to measure neurotransmitter levels .

Metabolite identification via HPLC-MS/MS (Q-TOF instruments) ensures observed effects are parent compound-mediated .

Advanced: How to address discrepancies between computational and experimental logP values?

Discrepancies may arise from:

- Ionization effects : Measure logD (pH 7.4) via shake-flask (octanol/buffer) with UV quantification. Compare to ChemAxon or ACD/Labs predictions .

- Stereochemical bias : DFT calculations (B3LYP/6-31G*) often underestimate steric hindrance. Use MD simulations (AMBER) to model solvation shells .

Validate with experimental data from PubChem or Reaxys entries for analogous compounds .

Advanced: What analytical methods confirm the absence of genotoxic impurities?

- LC-MS/MS : Detect trace alkyl halides (e.g., residual 2-methyl-1-phenylpropyl chloride) with a LOQ ≤1 ppm. Use a HILIC column and ESI+ mode .

- Ames test : Plate incorporation assay with S. typhimurium TA98/TA100. A 10% w/w sample load ensures sensitivity to mutagenic impurities .

Cross-validate with ICH M7 guidelines and QSAR tools like Derek Nexus .

Advanced: How to troubleshoot poor solubility in biological assays?

- Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin complexes (e.g., HP-β-CD at 10 mM) .

- Prodrug derivatization : Synthesize a phosphate ester or Boc-protected analog to enhance aqueous solubility. Confirm stability via ³¹P NMR or enzymatic cleavage assays .

For in vivo studies, employ nanoemulsions (lecithin/Tween 80) with particle size ≤200 nm (DLS-validated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.